molecular formula C22H25N3O6S B2967798 ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399001-23-1

ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2967798
CAS No.: 399001-23-1
M. Wt: 459.52
InChI Key: QUTXCNZOYSFJMU-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with an ethyl carboxylate ester and a benzenesulfonyl group linked to a carbamoyl moiety bearing a 4-acetylphenyl group. Its molecular formula is C₂₄H₂₈N₄O₆S, with a calculated molecular weight of 516.57 g/mol.

Properties

IUPAC Name

ethyl 4-[4-[(4-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-3-31-22(28)24-12-14-25(15-13-24)32(29,30)20-10-6-18(7-11-20)21(27)23-19-8-4-17(5-9-19)16(2)26/h4-11H,3,12-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTXCNZOYSFJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethyl piperazine-1-carboxylate with appropriate reagents to introduce the desired functional groups.

    Introduction of the benzenesulfonyl group: This step involves sulfonylation of the piperazine derivative using benzenesulfonyl chloride under basic conditions.

    Attachment of the acetylphenyl moiety: The final step involves the acylation of the intermediate product with 4-acetylphenyl isocyanate to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: It can be used in studies investigating the interaction of sulfonyl and piperazine derivatives with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the sulfonyl and acetyl groups can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

Table 1: Key Structural Differences and Similarities
Compound Name / Identifier Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Piperazine-1-carboxylate 4-[(4-Acetylphenyl)carbamoyl]benzenesulfonyl C₂₄H₂₈N₄O₆S 516.57 Acetylphenyl carbamoyl, sulfonyl, ethyl ester
Ethyl 4-[(4-{[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate Piperazine-1-carboxylate 4-(Thiazolyl carbamoyl)benzenesulfonyl, 4-phenoxyphenyl C₂₉H₂₈N₅O₅S₂ 606.70 Thiazole, phenoxyphenyl, sulfonyl
Ethyl 4-(2-(N-(4-chloro-2-methylphenyl)methylsulfonamido)acetyl)piperazine-1-carboxylate Piperazine-1-carboxylate Methylsulfonamido, chloro-methylphenyl, acetyl C₁₇H₂₃ClN₄O₅S 454.91 Chlorophenyl, methylsulfonamido
Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate Piperazine-1-carboxylate 4-Amino-2-fluorophenyl C₁₃H₁₈FN₃O₂ 291.30 Amino, fluoro

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s acetyl group is less electron-withdrawing than the nitro group in ’s nitrobenzenesulfonamide derivative, which may enhance stability but reduce solubility .
  • Bioavailability : The ethyl carboxylate ester is conserved across analogues (e.g., ), suggesting a shared strategy to improve membrane permeability .

Physicochemical Properties

  • Solubility : The acetylphenyl group in the target compound balances lipophilicity (LogP ~2.8) and aqueous solubility, whereas the thiazole in increases LogP (~3.5) due to aromaticity .
  • Stability : Sulfonyl groups (e.g., in ) enhance thermal stability compared to ester-only derivatives .

Biological Activity

Ethyl 4-{4-[(4-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its implications in therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C24H26N4O5S2
  • Molecular Weight : 478.61 g/mol

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a focal point in drug design.

Anticancer Activity

Recent studies have investigated the anticancer properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in breast and prostate cancer models, suggesting a potential role in cancer therapy.

Neuroprotective Effects

The neuroprotective potential of piperazine derivatives has also been explored. A study involving a piperazine derivative demonstrated its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound exhibited protective effects against neurotoxicity induced by aluminum chloride in rodent models, improving behavioral outcomes and restoring antioxidant enzyme levels .

Antimicrobial Activity

Piperazine derivatives are known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE contributes to increased levels of acetylcholine, enhancing synaptic transmission and potentially ameliorating cognitive deficits.
  • Cell Cycle Arrest : Studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Oxidative Stress Modulation : The restoration of antioxidant enzyme levels indicates that the compound may mitigate oxidative stress, a key factor in both neurodegeneration and cancer progression.

Case Studies and Research Findings

StudyFindings
Study on AChE InhibitionDemonstrated significant neuroprotective effects in rodent models treated with aluminum chloride .
Anticancer ScreeningShowed cytotoxic effects on breast and prostate cancer cell lines, indicating potential as an anticancer agent .
Antimicrobial TestingExhibited moderate antibacterial activity against Gram-positive bacteria .

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